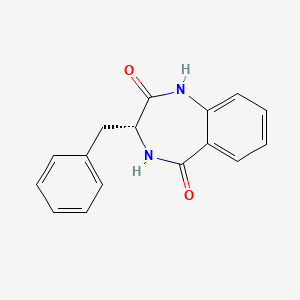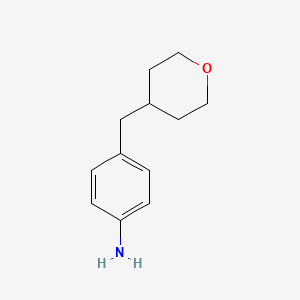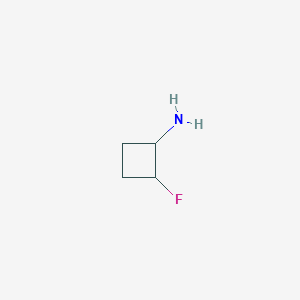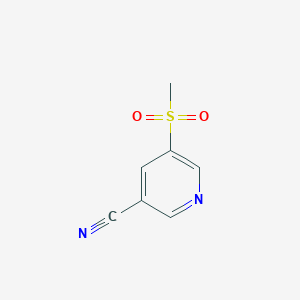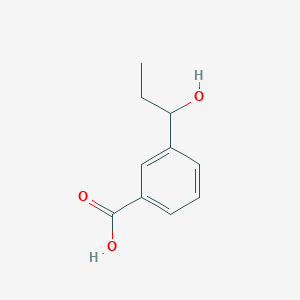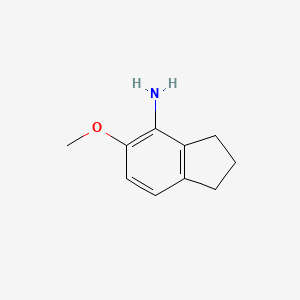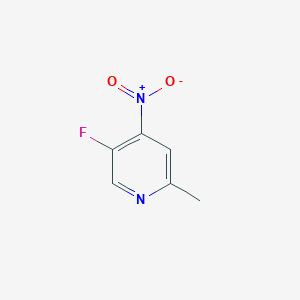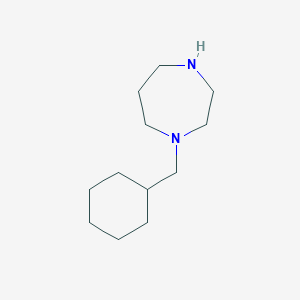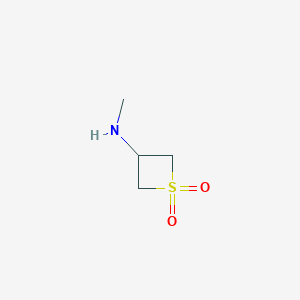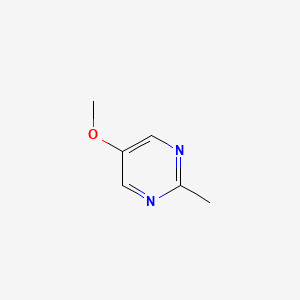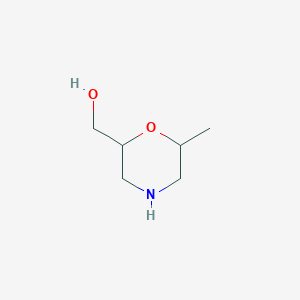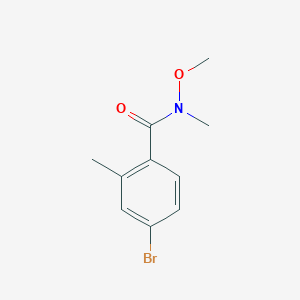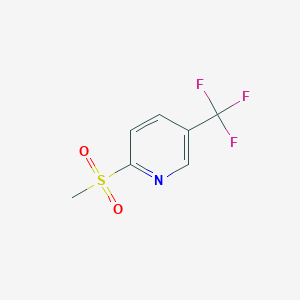
2-Methylsulfonyl-5-trifluoromethylpyridine
Übersicht
Beschreibung
2-Methylsulfonyl-5-trifluoromethylpyridine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a pyridine derivative that is widely used in various research studies, including medicinal chemistry, drug discovery, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry Applications
Research has demonstrated the utility of sulfonamides, including compounds similar to 2-Methylsulfonyl-5-trifluoromethylpyridine, as terminators in cationic cyclizations. These reactions enable the efficient formation of polycyclic systems, which are crucial in the development of new pharmaceuticals and materials (Haskins & Knight, 2002). Additionally, novel sulfonated thin-film composite nanofiltration membranes have been developed for dye treatment, showcasing the application of sulfonated monomers in improving water flux and membrane properties (Liu et al., 2012).
Material Science and Engineering
In material science, the synthesis and characterization of novel sulfonated aromatic diamine monomers have led to the development of thin-film composite nanofiltration membranes. These membranes demonstrate enhanced water flux due to improved surface hydrophilicity without compromising dye rejection, indicating their potential for efficient water treatment and purification processes (Liu et al., 2012).
Pharmacological Research
Exploratory studies into the antiplasmodial and antitrypanosomal properties of 2-aminopyridines, which share structural similarities with 2-Methylsulfonyl-5-trifluoromethylpyridine, have identified several structural features crucial for antitrypanosomal activity. These findings underline the potential of such compounds in the development of new treatments for trypanosomiasis, a disease caused by Trypanosoma parasites (Veale et al., 2019).
Photoredox Catalysis
In the realm of photoredox catalysis, methyl fluorosulfonyldifluoroacetate, a compound related to 2-Methylsulfonyl-5-trifluoromethylpyridine, has been applied as a carbomethoxydifluoromethylating reagent under visible light conditions. This methodology opens new avenues for the carbomethoxydifluoromethylation of alkenes, styrenes, and heteroarenes, providing a versatile tool for the synthesis of difluoromethylated organic compounds (Yu, Xu, & Qing, 2016).
Eigenschaften
IUPAC Name |
2-methylsulfonyl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c1-14(12,13)6-3-2-5(4-11-6)7(8,9)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFUWFCEAFIJOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsulfonyl-5-trifluoromethylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



